molecular formula C19H17FN4O B2438829 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848690-08-4

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2438829
CAS No.: 848690-08-4
M. Wt: 336.37
InChI Key: UXUTWQGVTXHEQT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a synthetic quinoxaline derivative designed for research applications in medicinal chemistry and drug discovery. Compounds based on the imidazo[4,5-b]quinoxaline scaffold are of significant scientific interest due to their potential as potent kinase inhibitors . Research on closely related analogs has demonstrated that such structures can bind to the kinase domain of proteins like LCK (Lymphocyte-specific protein tyrosine kinase), suggesting a mechanism of action involving competitive inhibition at the ATP-binding site . The structural motif of a fluorophenyl-substituted heterocycle is a common feature in many bioactive molecules, as the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity . Beyond kinase inhibition, the quinoxaline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of researched biological activities, including anticancer and antiviral properties . This makes them valuable scaffolds for developing novel therapeutic agents. The product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-25-12-4-11-24-18(13-7-9-14(20)10-8-13)23-17-19(24)22-16-6-3-2-5-15(16)21-17/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUTWQGVTXHEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the fluorophenyl and methoxypropyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

Table 1: Common Synthetic Routes

StepDescriptionConditions
1Synthesis of quinoxaline coreCatalysts: [Pd(PPh₃)₄], Solvent: DMF
2Introduction of fluorophenyl groupTemperature: 80°C, Time: 12h
3Addition of methoxypropyl groupTemperature: 100°C, Time: 6h

Anti-inflammatory Properties

Research indicates that compounds within the imidazoquinoxaline family exhibit significant anti-inflammatory effects. For instance, derivatives have shown to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of arachidonic acid, which is crucial in inflammatory responses. In vitro studies demonstrated that certain derivatives reduced LOX activity more effectively than reference drugs like indomethacin .

Anticancer Activity

The anticancer potential of 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline has been explored through structure-activity relationship studies. It has been found to induce apoptosis in various cancer cell lines by modulating specific signaling pathways. For example, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer models .

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryLOX inhibition
AnticancerInduction of apoptosis

Case Studies

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of imidazoquinoxaline exhibited a dose-dependent reduction in inflammation markers in an animal model. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing significant reductions in edema compared to control groups.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of imidazoquinoxaline derivatives revealed that treatment with these compounds resulted in a notable decrease in tumor size in xenograft models. The study highlighted that the compound effectively inhibited tumor growth by targeting the PI3K/Akt signaling pathway.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3-diphenylquinoxaline: Known for its optoelectronic properties.

    Pyrrolo[3,2-b]quinoxaline: Studied as kinase inhibitors.

    Dithieno[3,2-f2′,3′-h]quinoxaline: Used in organic solar cells .

Uniqueness

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the methoxypropyl group can influence its solubility and interaction with biological targets.

Biological Activity

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a synthetic compound belonging to the imidazoquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H17FN4O
  • Molecular Weight : 334.37 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoxaline Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The fluorophenyl and methoxypropyl groups are introduced through substitution reactions, utilizing various catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazoquinoxaline derivatives, including this compound. Notably, its activity against resistant strains of bacteria has been documented:

  • Minimum Inhibitory Concentration (MIC) : Several derivatives exhibited MIC values ranging from 0.25 to 1 mg/L against Staphylococcus aureus and Enterococcus species, including methicillin-resistant strains (MRSA) .
  • Biofilm Eradication : The compound also demonstrated effectiveness in eradicating biofilms formed by resistant bacterial strains .

Anticancer Activity

Imidazoquinoxalines have been investigated for their potential as anticancer agents. The compound's mechanism of action appears to involve:

  • Inhibition of Protein Kinases : It may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial properties of various quinoxaline derivatives, including the target compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested using standard microdilution broth assays to determine their MIC and minimal biofilm eradication concentrations (MBEC) .

Study on Anticancer Properties

In another investigation focusing on the anticancer properties of quinoxaline derivatives, researchers found that this compound exhibited promising antiproliferative effects against several cancer cell lines. The study employed molecular docking techniques to elucidate the interaction between the compound and its biological targets, revealing a potential for further development as an anticancer therapeutic agent .

Summary of Findings

Biological ActivityObservations
Antimicrobial Effective against MRSA and biofilm formation; MIC values: 0.25 - 1 mg/L
Anticancer Induces apoptosis; inhibits protein kinases; effective against various cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves condensation of substituted aldehydes with quinoxaline derivatives under reflux conditions. For example, a mixture of 2-(4-fluorophenyl)aldehyde and 1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline precursor in DMF with acetic acid as a catalyst can be stirred under reflux for 4–6 hours. Post-reaction purification via flash chromatography (e.g., Pet. Ether/EtOAC gradient) improves yield . To optimize efficiency, employ Design of Experiments (DoE) to screen parameters (temperature, solvent ratio, catalyst loading) and reduce trial-and-error approaches .

Q. How should researchers characterize the crystalline structure of this compound to confirm synthetic success?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for structural confirmation. Prepare crystals via slow evaporation in a DMSO/water mixture. Key parameters to analyze include bond angles, torsion angles of the fluorophenyl and methoxypropyl substituents, and stacking interactions in the imidazo[4,5-b]quinoxaline core. Compare results with published analogs, such as Pb(II) complexes with imidazo[4,5-f]phenanthroline ligands, to validate structural motifs .

Q. What spectroscopic techniques are essential for preliminary analysis of this compound?

  • Methodological Answer :
  • FT-IR : Identify functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, C-O-C from methoxypropyl at ~1,250 cm⁻¹).
  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons in fluorophenyl at δ 7.2–7.8 ppm, methoxypropyl -OCH₃ at δ 3.3 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
    Cross-reference with databases and prior studies on imidazo[4,5-b]quinoxalines for consistency .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict binding affinities to target proteins (e.g., topoisomerases). Pair this with molecular docking against crystal structures of enzymes like Pfmrk or topoisomerase I/IIα. Validate predictions via synthesis and enzymatic assays (e.g., IC₅₀ determination) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Standardization : Control variables such as solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time.
  • Orthogonal Assays : Compare results from fluorescence-based enzymatic assays with cell proliferation (MTT) or flow cytometry.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate structural features (e.g., methoxypropyl chain length) with activity trends .

Q. How can reactor design and process control improve scalable synthesis?

  • Methodological Answer : Implement continuous-flow reactors with in-line monitoring (e.g., UV-Vis spectroscopy) to maintain optimal residence time and temperature. Use membrane separation technologies (e.g., nanofiltration) for efficient purification. Computational fluid dynamics (CFD) simulations in COMSOL Multiphysics® can model mass transfer limitations and optimize mixing efficiency .

Q. What advanced statistical methods are suitable for multi-parameter optimization in synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) with a central composite design to model interactions between variables (e.g., reagent stoichiometry, pH). Machine learning algorithms (e.g., random forests) can predict optimal conditions from historical data. Validate models with a limited set of confirmatory experiments .

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